molecular formula C15H18N2O3S B11597608 (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11597608
M. Wt: 306.4 g/mol
InChI Key: YHXVRTCGNFIOFX-LUAWRHEFSA-N
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Description

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes an imidazolidinone core, a sulfanylidene group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-propyl-2-sulfanylideneimidazolidin-4-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, the use of automated systems for monitoring and adjusting reaction conditions can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazolidinone core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H18N2O3S/c1-3-8-17-14(19)11(16-15(17)21)9-10-6-5-7-12(13(10)18)20-4-2/h5-7,9,18H,3-4,8H2,1-2H3,(H,16,21)/b11-9-

InChI Key

YHXVRTCGNFIOFX-LUAWRHEFSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(C(=CC=C2)OCC)O)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)NC1=S

Origin of Product

United States

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